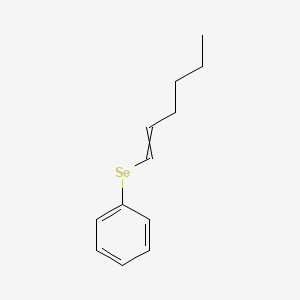

Hex-1-enylselanylbenzene

Description

Properties

CAS No. |

63831-84-5 |

|---|---|

Molecular Formula |

C12H16Se |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

hex-1-enylselanylbenzene |

InChI |

InChI=1S/C12H16Se/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-11H,2-4H2,1H3 |

InChI Key |

WVLLXZUXWLLJJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of Hex 1 Enylselanylbenzene Analogues

Oxidation Reactions of Alkenyl Selenides

The selenium atom in alkenyl selenides can be readily oxidized to form selenoxides and selenones. These transformations are pivotal as the resulting compounds exhibit unique reactivity, often serving as precursors to other functional groups.

The oxidation of alkenyl selenides to the corresponding selenoxides is a facile process, typically achieved under mild conditions. nih.govmarquette.edu This initial oxidation is rapid and can be accomplished using a variety of common oxidizing agents. nih.gov

Common oxidants employed for this transformation include hydrogen peroxide, ozone, and meta-chloroperbenzoic acid (m-CPBA). wikipedia.orgmdpi.comwikipedia.org The reaction proceeds through an intramolecular syn elimination pathway, particularly when a β-hydrogen is present, leading to the formation of an alkene. wikipedia.orgwikipedia.org This selenoxide elimination is a synthetically valuable method for introducing carbon-carbon double bonds. wikipedia.orgorganicreactions.org Most selenoxides are thermally unstable and decompose at temperatures ranging from -50 to 40 °C to yield the corresponding alkene. wikipedia.org The electrochemical oxidation of aryl selenides has also been investigated, leading primarily to the formation of selenoxides. marquette.edu

The choice of oxidant and reaction conditions can be tailored based on the substrate's sensitivity. For instance, α-phenylseleno aldehydes are typically oxidized with m-CPBA or ozone, as hydrogen peroxide may lead to over-oxidation. wikipedia.org

Table 1: Selected Examples of Alkenyl Selenoxide Formation and Subsequent Elimination

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-phenylselanyl-octane | H₂O₂ | THF | 25 | Oct-1-ene | 91 |

| 1-phenylselanyl-1-dodecene | O₃, then Et₃N | CH₂Cl₂ | -78 | 1,11-Dodecadiene | 75 |

| 2-phenylselanyl-cyclohexanone | H₂O₂ | CH₂Cl₂ | 25 | Cyclohex-2-en-1-one | 85 |

This table presents data on the oxidation of various selenides to selenoxides, which then undergo in situ elimination to form alkenes.

Further oxidation of alkenyl selenides or the intermediate alkenyl selenoxides yields alkenyl selenones. nih.gov This second oxidation step is more challenging because the electron density on the selenium atom is diminished in the selenoxide, making it less susceptible to further oxygen transfer. nih.govsemanticscholar.org Consequently, stronger oxidizing agents or an excess of the oxidant are generally required to drive the reaction to completion. nih.govadelaide.edu.au

Reagents such as m-CPBA and potassium peroxymonosulfate (B1194676) (Oxone) have proven effective for the synthesis of selenones from selenides. nih.gov For example, vinyl selenoxides can be converted to the corresponding vinyl selenones by oxidation with m-CPBA. semanticscholar.org The resulting vinyl selenones are powerful synthetic intermediates, acting as excellent Michael acceptors due to the strongly electron-withdrawing phenylselenonyl group. nih.gov This activates the double bond for conjugate nucleophilic attacks, and the phenylselenonyl moiety serves as a good leaving group for subsequent substitution or elimination reactions. nih.gov

Table 2: Synthesis of Alkenyl Selenones via Oxidation

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| (E)-1-(phenylselanyl)dodec-1-ene | m-CPBA (excess) | Dichloromethane | 0 °C to rt | (E)-1-(phenylsulfonyl)dodec-1-ene | 95 |

| (E)-2-methyl-1-(phenylselanyl)prop-1-ene | Oxone | MeOH/H₂O | rt, 2h | (E)-2-methyl-1-(phenylsulfonyl)prop-1-ene | 92 |

This table provides examples of the oxidation of alkenyl selenides to alkenyl selenones, highlighting the reagents and conditions used.

Cross-Coupling Reactions Involving Vinyl Selenides/Selenones

Vinyl selenides are excellent substrates for various transition metal-catalyzed cross-coupling reactions. The carbon-selenium bond can act as a "pseudohalide," enabling the formation of new carbon-carbon bonds with a high degree of stereocontrol. researchgate.net

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide or pseudohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgnih.gov Vinyl selenides can effectively participate as the pseudohalide partner in this transformation. researchgate.netresearchgate.net The reaction generally proceeds with the retention of the double bond's stereochemistry.

The catalytic cycle involves three key steps: oxidative addition of the vinyl selenide (B1212193) to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.comyoutube.com

Table 3: Suzuki-Miyaura Coupling of Vinyl Selenides

| Vinyl Selenide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (Z)-1-(phenylselanyl)oct-1-ene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | (Z)-Oct-1-enylbenzene | 85 |

| (E)-1-(butylselanyl)hex-1-ene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF | (E)-1-(4-methoxyphenyl)hex-1-ene | 78 |

This table illustrates the versatility of the Suzuki-Miyaura coupling for creating substituted alkenes from vinyl selenides.

Beyond the Suzuki-Miyaura reaction, vinyl selenides are compatible with several other key cross-coupling methodologies.

Negishi Coupling : This reaction involves the coupling of an organohalide or pseudohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Vinyl selenides serve as effective electrophiles in this process, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. researchgate.netresearchgate.net

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org It was one of the first catalytic cross-coupling methods developed and remains a powerful tool for C-C bond formation using vinyl selenides. wikipedia.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium and a copper(I) co-catalyst. The coupling of vinyl selenides with terminal alkynes provides a direct and stereospecific route to 1,3-enynes, which are important structural motifs. mdpi.comresearchgate.net The reaction typically proceeds with retention of the vinyl selenide's stereochemistry. researchgate.netmdpi.comresearchgate.net

Table 4: Negishi, Kumada, and Sonogashira Coupling of Vinyl Selenides

| Coupling Type | Vinyl Selenide | Coupling Partner | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Negishi | (E)-1-(phenylselanyl)hex-1-ene | Phenylzinc chloride | Pd(PPh₃)₄ | THF | (E)-1-phenylhex-1-ene | 88 |

| Kumada | (Z)-1-(phenylselanyl)oct-1-ene | Isopropylmagnesium chloride | NiCl₂(dppp) | THF | (Z)-3-methylnon-2-ene | 75 |

This table summarizes various cross-coupling reactions, demonstrating the broad utility of vinyl selenides in synthesis.

In an effort to develop more sustainable and economical synthetic methods, iron has emerged as an attractive alternative to precious metal catalysts like palladium. thieme-connect.deprinceton.edu Iron-catalyzed cross-coupling reactions offer a low-cost, low-toxicity option for C-C bond formation.

A notable application is the iron-catalyzed Kumada-type coupling of vinylic selenides with Grignard reagents. researchgate.net Catalysts such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] have been shown to effectively promote this transformation at room temperature. researchgate.net A key advantage of this method is the retention of configuration of the double bond, providing the corresponding alkenes in good to excellent yields. researchgate.net This approach expands the toolkit for functionalizing vinyl selenides, aligning with the principles of green chemistry.

Table 5: Iron-Catalyzed Cross-Coupling of Vinyl Selenides with Grignard Reagents

| Vinyl Selenide | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (Z)-1-(phenylselanyl)dodec-1-ene | Phenylmagnesium bromide | Fe(acac)₃ | THF | 25 | (Z)-1-phenyldodec-1-ene | 98 |

| (E)-1-(phenylselanyl)dodec-1-ene | Phenylmagnesium bromide | Fe(acac)₃ | THF | 25 | (E)-1-phenyldodec-1-ene | 99 |

| (Z)-1-(phenylselanyl)dodec-1-ene | n-Butylmagnesium bromide | Fe(acac)₃ | THF | 25 | (Z)-Hexadec-5-ene | 89 |

This table highlights the efficiency and stereoselectivity of iron-catalyzed cross-coupling reactions involving vinyl selenides.

Nucleophilic Addition and Cascade Reactions of Alkenyl Selenones

Alkenyl selenones, derived from the oxidation of alkenyl selenoethers like hex-1-enylselanylbenzene, are powerful intermediates in organic synthesis. The presence of the electron-withdrawing phenylselenonyl group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of cascade reactions to construct complex molecular structures. The phenylselenonyl group not only activates the double bond for a Michael addition but also serves as an excellent leaving group in subsequent substitution or elimination steps. nih.gov

Michael Initiated Ring Closure (MIRC) Reactions for Carbocyclic and Heterocyclic Synthesis

The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of cyclic compounds. In this process, a nucleophile adds to the activated double bond of a vinyl selenone (the Michael addition), creating an intermediate that then undergoes an intramolecular cyclization, typically with the displacement of the phenylselenonyl group. This methodology has been effectively used to synthesize highly functionalized cyclopropanes and aziridines. nih.gov

For instance, the reaction of vinyl selenones with active methylene (B1212753) compounds, such as malonates, in the presence of a base, leads to the formation of cyclopropane (B1198618) derivatives. The initially formed Michael adduct readily cyclizes via intramolecular nucleophilic substitution, leveraging the excellent leaving group ability of the phenylselenonyl moiety. researchgate.net This approach allows for the stereoselective construction of cyclopropanes bearing both tertiary and quaternary stereocenters. rsc.org

A notable application is the organocatalytic MIRC reaction between β-substituted vinyl selenones and α-substituted cyanoacetates. Utilizing a bifunctional thiourea (B124793) catalyst, enantioenriched cyclopropanes with adjacent tertiary and quaternary stereocenters can be synthesized. The reaction proceeds through a Michael adduct that undergoes intramolecular alkylation. rsc.org

Similarly, the aza-MIRC reaction provides a route to aziridines. Primary amines, aminoalcohols, or diamines can react with vinyl selenones to afford aziridines in good yields, often without the need for a catalyst. nih.gov These reactions can even be performed in aqueous media, highlighting a green chemistry approach. nih.gov

Table 1: Examples of MIRC Reactions with Vinyl Selenones

| Nucleophile | Vinyl Selenone Substrate | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| α-Substituted Cyanoacetates | β-Substituted Vinyl Selenones | Bifunctional Thiourea | Enantioenriched Cyclopropanes | rsc.org |

Domino Processes for Complex Molecular Architectures

The reactivity of vinyl selenones extends to more complex domino, or cascade, processes where multiple bonds are formed in a single synthetic operation. These one-pot reactions are highly efficient for building complex molecular architectures. nih.gov

One such example is the synthesis of α,α-disubstituted γ-lactams. This is achieved through a Michael addition/intramolecular N-alkylation cascade between vinyl selenones and N-phenyl substituted amides. The reaction proceeds in good to excellent yields. nih.gov

Furthermore, vinyl selenones have been employed in the synthesis of 1,3-oxazinan-2-ones through a reaction with 2-substituted isocyanoacetates and water. In this remarkable process, four new bonds are formed. The phenylselenonyl group sequentially acts as an alkene activator, a leaving group, and a latent oxidant. Asymmetric versions of this reaction have been developed using chiral bifunctional organocatalysts, yielding products with excellent enantiocontrol. nih.gov

These domino reactions showcase the versatility of vinyl selenones as building blocks in the synthesis of diverse heterocyclic systems, including spiro compounds and scaffolds found in natural products. nih.govresearchgate.net

Functionalization of N-Heteroarenes via Addition/Elimination Cascades

A significant application of vinyl selenones is the vinylation of N-heteroarenes through a domino addition/elimination process. This method provides a metal-free approach to synthesizing N-vinyl azoles, which are important structural motifs in medicinal chemistry. mdpi.com

In this reaction, an N-heteroarene, such as an indole, pyrazole, or benzimidazole, acts as a nucleophile and adds to the vinyl selenone in a Michael-type fashion. The reaction is typically promoted by a base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMF. The resulting intermediate then undergoes a β-elimination of the phenylseleninic acid to furnish the N-vinylated heteroarene. mdpi.com

The success of this reaction hinges on the dual role of the selenonyl group: it first activates the double bond for the nucleophilic addition and then serves as a competent leaving group in the elimination step. mdpi.com A variety of substituted vinyl selenones and a wide range of N-heterocycles are tolerated in this reaction, providing access to a diverse library of N-vinyl azoles in moderate to high yields. mdpi.com

Table 2: Vinylation of N-Heteroarenes with Phenyl (E)-2-phenylvinyl selenone

| N-Heteroarene | Base/Solvent | Product Yield | Ref |

|---|---|---|---|

| Indole | KOH / DMF | Excellent | mdpi.com |

| 5-Bromoindole | KOH / DMF | Excellent | mdpi.com |

| Carbazole | KOH / DMF | Acceptable | mdpi.com |

This methodology represents a simple and general route to N-vinyl heterocycles, avoiding the use of transition metals often required in other vinylation methods. mdpi.com

Cyclization Reactions Mediated by Selenium

Selenium reagents can mediate a variety of cyclization reactions of unsaturated compounds, including analogues of this compound. These reactions typically involve the electrophilic activation of a double bond by a selenium species, followed by the intramolecular attack of a nucleophile.

Electrophilic Cyclizations

In electrophilic cyclizations, an electrophilic selenium species, often generated from a diselenide or a selenenyl halide, adds to an alkene. This forms a seleniranium ion intermediate, which is then trapped by an internal nucleophile to form a cyclic product. nih.gov

For example, the reaction of hex-5-enylcarbamates with benzeneselenenyl chloride leads to adducts that can be cyclized in the presence of silica (B1680970) or a Lewis acid like stannic chloride. The products are 2-phenylselenomethylpiperidine-1-carboxylates. This represents a 6-exo-trig cyclization, where the carbamate (B1207046) nitrogen acts as the internal nucleophile. researchgate.net The resulting organoselenium compound can be further manipulated, for instance, by oxidation to the corresponding selenoxide followed by elimination to form an exocyclic double bond. researchgate.net

The mechanism of such selenocyclizations has been studied both experimentally and computationally. For 5-alkenylhydantoins, the reaction with phenylselenyl chloride proceeds through the formation of a seleniranium cation. The subsequent key step is the anti-attack of the internal amidic nitrogen nucleophile on this intermediate, leading to the formation of fused bicyclic hydantoins. nih.gov

Selenocyclizations

Selenocyclization is a broad term for intramolecular cyclizations involving selenium. These reactions are efficient for preparing selenium-functionalized heterocycles. The process involves the addition of an organoselenium reagent to an unsaturated system, like an alkene or alkyne, followed by an intramolecular tandem cyclization. researchgate.net

While specific examples starting directly from this compound are not extensively detailed, the general principles apply to analogous systems. For instance, alkynyl phenyl selenides containing a suitably positioned nucleophilic group can undergo cyclization. Proton-induced ring-closing of phenyl selenoalkynols can yield γ- and δ-lactones. researchgate.net Similarly, electrophilic cyclization of 2-phenylseleno alkynyl anisoles with sources of electrophilic halogen or selenium can produce substituted benzo[b]furans. researchgate.net

These reactions highlight the utility of the selenium moiety in orchestrating ring-forming events, leading to a variety of carbocyclic and heterocyclic structures.

Radical Reactions of Alkenyl Selenides

Alkenyl selenides, such as this compound and its analogues, are versatile substrates in radical chemistry. The relatively weak carbon-selenium bond can be homolytically cleaved under various conditions, leading to the formation of reactive radical intermediates. These intermediates can then participate in a range of synthetic transformations, including reductive deselenylation and intermolecular additions.

Reductive Radical Deselenylation

Reductive radical deselenylation is a powerful method for the stereoselective synthesis of alkenes from vinyl selenides. This transformation typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly a tin hydride like tributyltin hydride (Bu₃SnH) or triphenyltin (B1233371) hydride (Ph₃SnH). researchgate.netnih.gov

The reaction proceeds via a radical chain mechanism. The process is initiated by the thermal decomposition of AIBN, which generates a 2-cyano-2-propyl radical. This radical then abstracts a hydrogen atom from the tin hydride to produce a tributyltin radical (Bu₃Sn•). The tributyltin radical adds to the selenium atom of the vinyl selenide, leading to the formation of a transient hypervalent selenium intermediate, which then fragments to give a vinylic radical and tributyltin phenyl selenide. Finally, the vinylic radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the alkene product and regenerate the tributyltin radical, thus propagating the chain. The stereochemistry of the starting vinyl selenide is often retained in the final alkene product.

The efficiency of reductive deselenylation can be influenced by the nature of the substituents on the vinyl selenide and the reaction conditions. Below is a table summarizing the reductive deselenylation of various vinyl selenide analogues.

| Vinyl Selenide Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (E)-1-Phenyl-2-(phenylselanyl)ethene | Bu₃SnH, AIBN | Toluene | 80 | 95 |

| (Z)-1-Phenyl-2-(phenylselanyl)ethene | Bu₃SnH, AIBN | Benzene (B151609) | 80 | 92 |

| (E)-1-(4-Methoxyphenyl)-2-(phenylselanyl)ethene | Bu₃SnH, AIBN | Toluene | 80 | 98 |

| (E)-1-(4-Chlorophenyl)-2-(phenylselanyl)ethene | Bu₃SnH, AIBN | Toluene | 80 | 90 |

| (E)-Hex-1-enylselanylbenzene | Bu₃SnH, AIBN | Toluene | 80 | 88 |

| (E)-Cyclohexyl-1-enylselanylbenzene | Ph₃SnH, AIBN | Benzene | 80 | 85 |

Intermolecular Radical Additions

Vinyl selenides can also serve as acceptors for carbon-centered radicals in intermolecular addition reactions, a process often referred to as a Giese-type reaction. In a typical Giese reaction, a nucleophilic alkyl radical adds to an electron-deficient alkene. nih.govchemrxiv.org While vinyl selenides are not strongly electron-deficient, they can still participate in these reactions, particularly with nucleophilic radicals. dicp.ac.cnnih.gov The subsequent fate of the resulting adduct radical depends on the reaction conditions. It can abstract a hydrogen atom to give the formal addition product or undergo further transformations.

The reaction is typically initiated by the generation of a carbon-centered radical from an alkyl halide or another suitable precursor using a radical initiator like AIBN and a mediator such as tributyltin hydride. This radical then adds to the double bond of the vinyl selenide. The regioselectivity of the addition is governed by the stability of the resulting radical adduct. The addition of the radical usually occurs at the carbon atom not bearing the selanyl (B1231334) group, leading to a more stable α-selanyl radical.

Below is a table illustrating the scope of intermolecular radical additions to vinyl selenide analogues.

| Vinyl Selenide Substrate | Radical Precursor | Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (E)-Hex-1-enylselanylbenzene | tert-Butyl iodide | Bu₃SnH, AIBN | Benzene | (E)-1-(Phenylselanyl)-2-tert-butylhexane | 75 |

| (E)-1-Phenyl-2-(phenylselanyl)ethene | Cyclohexyl iodide | Bu₃SnH, AIBN | Toluene | (E)-1-Phenyl-2-cyclohexyl-1-(phenylselanyl)ethane | 82 |

| (Z)-1-Phenyl-2-(phenylselanyl)ethene | Isopropyl iodide | Bu₃SnH, AIBN | Benzene | (Z)-1-Phenyl-2-isopropyl-1-(phenylselanyl)ethane | 78 |

| (E)-1-(4-Methoxyphenyl)-2-(phenylselanyl)ethene | Adamantyl bromide | Bu₃SnH, AIBN | Toluene | (E)-1-(4-Methoxyphenyl)-2-adamantyl-1-(phenylselanyl)ethane | 65 |

| Phenyl vinyl selenide | tert-Butyl iodide | Bu₃SnH, AIBN | Benzene | 1-(Phenylselanyl)-2,2-dimethylpropane | 72 |

Theoretical and Computational Chemistry Studies of Alkenyl Selenides

Quantum Chemical Calculations on Electronic Structure

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilic character. youtube.comyoutube.com

In a molecule such as Hex-1-enylselanylbenzene, the HOMO is expected to have significant contributions from the selenium atom's lone pair electrons and the π-system of the carbon-carbon double bond. This indicates that the molecule would act as a nucleophile at these sites. The LUMO, conversely, would be an antibonding orbital, likely the π* orbital of the C=C bond or a σ* orbital associated with the C-Se bond, representing the sites susceptible to nucleophilic attack. FMO analysis is crucial for predicting the outcomes of various reactions, including cycloadditions and electrophilic additions. nih.gov The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Alkenyl Selenides Note: These are representative values for illustrative purposes, as specific values for this compound require dedicated calculation.

| Molecular Orbital | Typical Energy Range (eV) | Primary Atomic Orbital Contribution | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -5.0 to -6.5 | Se (p-orbital lone pair), C=C (π-orbital) | Nucleophilic / Electron Donor |

| LUMO | +0.5 to +2.0 | C=C (π-antibonding), C-Se (σ-antibonding) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | 5.5 to 8.5 | N/A | Indicator of Chemical Stability |

Electronic band structure and Density of States (DOS) are concepts primarily used in solid-state physics to describe the ranges of energy levels that electrons may occupy in a bulk material. aps.orgwikipedia.org While this compound is a discrete molecule, these concepts become relevant when considering its properties in a condensed phase or as part of a larger polymeric or crystalline system.

The band structure describes the relationship between an electron's momentum and its energy within the crystal lattice. aps.org The Density of States (DOS) quantifies the number of available electronic states at each energy level. wikipedia.org For selenium-containing materials, calculations show that the p-orbitals of selenium atoms typically contribute significantly to the valence band (the highest energy band filled with electrons). researchgate.net A high DOS at a particular energy level signifies that there are many states available for occupation. wikipedia.org These computational analyses are vital for predicting the electronic and optical properties of selenium-based materials, such as their conductivity and potential use in semiconductors. researchgate.net

Table 2: Key Concepts in Electronic Structure of Selenium-Containing Systems

| Concept | Description | Relevance to Selenium Systems |

|---|---|---|

| Electronic Band Structure | Describes the ranges of allowed electron energies as a function of momentum in a crystal. aps.org | Determines whether a material is a conductor, semiconductor, or insulator. Selenium's atomic orbitals dictate the bandgap. |

| Density of States (DOS) | The number of available electronic states per unit of energy. wikipedia.org | High DOS near the Fermi level can indicate metallic character. Selenium p-orbitals are major contributors to the valence band DOS. researchgate.net |

| Valence Band | The highest range of electron energies where electrons are normally present at absolute zero temperature. | In selenium-containing materials, this band is heavily influenced by Se p-orbitals. |

| Conduction Band | The lowest range of vacant electron orbitals. | The energy gap between the valence and conduction bands is critical for electronic applications. |

The bonding in alkenyl selenides is characterized by several key orbital interactions that influence their structure and stability. The carbon-selenium (C-Se) bond is weaker and longer than a corresponding carbon-sulfur (C-S) or carbon-oxygen (C-O) bond. wikipedia.org Computational studies, often using Natural Bond Orbital (NBO) analysis, can quantify stabilizing interactions within the molecule.

Table 3: Primary Orbital Interactions in Alkenyl Selenides

| Interaction Type | Description | Consequence |

|---|---|---|

| Hyperconjugation (σ → π*) | Donation of electron density from a C-Se sigma bond to the π* antibonding orbital of the C=C double bond. researchgate.netnih.gov | Stabilizes the molecule; can influence bond lengths and reactivity of the double bond. |

| Anomeric Effect (n → σ*) | Interaction between a selenium lone pair (n) and an adjacent antibonding sigma orbital (σ*). nih.gov | Affects conformational preferences and the electronic character of the involved bonds. |

| Through-space Interaction (n → π*) | Direct interaction between a selenium lone pair and the π-system of an adjacent aromatic ring or double bond. nih.gov | Contributes to the stabilization of specific conformers. |

Computational Probing of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions, providing detailed information on transition states and intermediates that are often transient and difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms in organoselenium chemistry. researchgate.netnih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By mapping the energy changes along a reaction coordinate, DFT can generate a detailed energy profile that reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For reactions involving alkenyl selenides, such as selenoxide elimination, DFT studies can model the transition state of the key syn-elimination step. researchgate.net These calculations help rationalize experimental observations, such as reaction rates and stereochemical outcomes. Relativistic DFT methods can be particularly important for heavy atoms like selenium to achieve high accuracy. nih.govacs.org

Table 4: Application of DFT in Studying Reaction Mechanisms

| Computational Task | Information Gained | Example in Organoselenium Chemistry |

|---|---|---|

| Geometry Optimization | Provides the lowest-energy structure for reactants, products, and intermediates. nih.gov | Determining the preferred conformation of this compound. |

| Transition State Search | Locates the highest energy point along the reaction pathway (the "saddle point"). researchgate.net | Identifying the structure of the five-membered cyclic transition state in selenoxide elimination. |

| Frequency Calculation | Confirms that a structure is a true minimum (all positive frequencies) or a transition state (one imaginary frequency). | Verifying the nature of the calculated stationary points on the potential energy surface. |

| Energy Profile Calculation | Maps the potential energy of the system as it transforms from reactants to products. researchgate.net | Calculating the activation energy for the addition of an electrophile to the double bond. |

Many reactions of organoselenium compounds proceed through highly reactive intermediates. researchgate.netpageplace.de Computational methods are used to determine the structure, stability, and subsequent reaction pathways of these transient species. Common intermediates in the chemistry of alkenyl selenides include selenoxides, selenenic acids, and selenonium ions. wikipedia.orgresearchgate.netacs.org

For example, the oxidation of a selenide (B1212193) first yields a selenoxide. Computational studies can assess the stability of this intermediate and the energy barrier for its subsequent elimination to form an alkene and a selenenic acid. researchgate.net By calculating the relative energies of different possible intermediates and the barriers for their interconversion, chemists can predict the major products of a reaction and design more efficient synthetic routes.

Table 5: Common Reactive Intermediates in Organoselenium Chemistry

| Intermediate | General Structure | Role in Reactions | Computational Insights |

|---|---|---|---|

| Selenoxide | R-Se(=O)-R' | Key intermediate in selenoxide elimination reactions to form alkenes. wikipedia.org | DFT calculations can model the syn-elimination transition state and energy barrier. researchgate.net |

| Selenenic Acid | R-Se-OH | Formed during the oxidation of selenols or after selenoxide elimination. wikipedia.org | Calculations can probe its stability and role in catalytic antioxidant cycles. |

| Selenonium Ion | [R-Se+-R'R'']X- | A positively charged species that acts as a powerful electrophile. | Stability and reactivity can be assessed based on calculated charge distribution and LUMO energies. |

| Selanyl (B1231334) Radical | R-Se• | Involved in free-radical reactions. | Spin density calculations can show the distribution of the unpaired electron. |

Simulation of Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction rates, mechanisms, and product distributions in organoselenium chemistry. Computational models are crucial for understanding these effects at a molecular level. Modeling approaches range from simple continuum models, which represent the solvent as a polarizable field, to more sophisticated explicit solvent models where individual solvent molecules are included in the calculation. springernature.comnih.govresearchgate.net

Explicit solvent models are particularly important when solvent molecules are directly involved in the reaction mechanism, such as in proton transfer steps. One powerful technique is the use of microsolvation, which involves including a small, explicit network of solvent molecules in a quantum mechanical (QM) calculation. nih.gov For instance, in the oxidation of organoselenium compounds, modeling with explicit water networks using Density Functional Theory (DFT) has been shown to substantially lower the calculated activation barriers compared to models that neglect solvent participation. nih.gov This approach, known as solvent-assisted proton exchange (SAPE), provides a more realistic representation of the transition state by accounting for the stabilization afforded by hydrogen bonding with the solvent. nih.gov

The table below summarizes common computational models used to simulate solvent effects.

| Model Type | Description | Typical Application | Key Advantage |

| Continuum Model | Solvent is treated as a continuous medium with a defined dielectric constant. | General solvation effects, initial screening. | Computationally inexpensive. springernature.com |

| Microsolvation (Explicit) | A small number of individual solvent molecules are included in the QM calculation. | Reactions with direct solvent participation (e.g., proton transfer). | Accurately models specific solute-solvent interactions. nih.gov |

| QM/MM | The solute is treated with QM, and the bulk solvent is treated with MM. | Reactions in large, solvated systems (e.g., enzymes, solutions). | Balances accuracy for the reactive center with computational efficiency for the environment. ucl.ac.uk |

Theoretical Insights into Stereoselectivity and Regioselectivity

Many reactions involving alkenyl selenides, such as electrophilic additions, exhibit high degrees of stereoselectivity and regioselectivity. Computational chemistry provides a framework for understanding the origins of this selectivity by examining the structures and energies of transition states and intermediates.

Electrophilic additions to alkenyl selenides, for example, are proposed to proceed through a cyclic seleniranium ion intermediate. nih.govwiley-vch.de The formation of this intermediate and its subsequent ring-opening by a nucleophile dictates the final stereochemistry and regiochemistry of the product. DFT calculations are widely used to map the potential energy surface of such reactions. nih.gov These calculations can determine the relative energies of different possible transition states leading to various stereoisomers (e.g., syn vs. anti addition) and regioisomers (e.g., Markovnikov vs. anti-Markovnikov addition). nih.gov

Theoretical studies have shown that the stereochemical outcome can be controlled by subtle steric and electronic factors. nih.gov For instance, in the reactions of chiral selenium electrophiles with alkenes, DFT calculations have revealed that intramolecular interactions between a heteroatom in the electrophile's chiral auxiliary and the selenium atom can be crucial for transferring chirality to the product. wiley-vch.de By comparing the activation barriers for different attack trajectories (e.g., which face of the double bond the electrophile approaches), computational models can predict the favored diastereomer, often with results that align well with experimental observations. nih.gov

Regioselectivity is governed by the distribution of charge and orbital characteristics in the intermediate. nih.gov In the case of the seleniranium ion, the positive charge is not shared equally between the two carbon atoms. Nucleophilic attack will preferentially occur at the carbon atom that can better stabilize the positive charge, which is typically the more substituted carbon (Markovnikov's rule). nih.gov Computational analysis of the electronic structure of the intermediate, using tools like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on the atoms and provide a theoretical rationale for the observed regioselectivity.

Evaluation of Computational Methods for Organoselenium Compounds

The accuracy of theoretical predictions for organoselenium compounds is highly dependent on the chosen computational method and basis set. Selenium's position in the periodic table means it has a larger number of electrons and relativistic effects can become a consideration for high-accuracy calculations. Therefore, careful evaluation and benchmarking of methods against experimental data are essential.

Studies have been conducted to determine reliable computational methods for predicting the geometries and bond dissociation energies (BDEs) of organoselenium compounds. These evaluations typically compare results from ab initio molecular orbital procedures like Hartree-Fock (HF) and various flavors of Density Functional Theory (DFT) against experimental values or high-level reference calculations.

One comprehensive study evaluated the performance of the DFT functionals B3LYP and B3PW91, alongside HF theory, with a wide range of Pople-type basis sets (e.g., 6-31G(d), 6-311G(d,p), 6-311G(2df,p)). For predicting molecular geometries, the B3PW91 functional was found to yield results closest to experimental values. For energetics, such as BDEs, the B3PW91 functional combined with the 6-311G(2df,p) basis set was recommended as providing a good balance of accuracy and computational cost. Other work has also validated functionals like B3LYP, CAM-B3LYP, and ωB97XD for specific applications, with B3LYP showing good agreement with experimental UV-vis data for certain NHC-selenium adducts. nih.gov

The following table presents a summary of findings from a comparative study on computational methods for organoselenium compounds.

| Method/Functional | Basis Set | Property | Performance Assessment |

| HF | Various Pople sets | Geometry | Tends to predict the smallest bond lengths. |

| B3LYP | Various Pople sets | Geometry | Tends to predict the longest bond lengths. |

| B3PW91 | Various Pople sets | Geometry | Provides bond lengths closest to experimental/reference values. |

| B3PW91 | 6-311G(2df,p) | Geometry & Energetics | Recommended level of theory for reliable predictions. |

These benchmark studies provide a crucial guide for researchers, enabling them to select appropriate computational methods for investigating the properties and reactivity of complex organoselenium compounds like this compound, ensuring that the theoretical results are both reliable and predictive.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Hex-1-enylselanylbenzene, offering detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Chemical Shift Analysis and Spin-Spin Coupling

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of this compound. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the precise assignment of each proton and carbon atom within the molecule.

For the (E)-isomer of 1-(phenylselanyl)hex-1-ene, the vinylic protons exhibit characteristic chemical shifts. The proton at the C1 position (α to the selenium atom) typically resonates further downfield compared to the proton at the C2 position (β to the selenium atom) due to the deshielding effect of the adjacent selenium. The coupling constant between these two vinylic protons (³JHH) is a critical parameter for determining the stereochemistry of the double bond, with a larger value (typically > 10 Hz) confirming the E configuration. The protons of the butyl chain and the phenyl group show predictable chemical shifts and multiplicities based on their respective environments.

In the ¹³C NMR spectrum, the carbons of the double bond (C1 and C2) are readily identified in the vinylic region. The C1 carbon, directly attached to the selenium atom, experiences a significant downfield shift. The remaining carbons of the hexenyl chain and the phenyl group appear at characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for (E)-Hex-1-enylselanylbenzene

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| H1 (Se-CH=) | ~6.5 - 6.8 | - | d, ³JH1H2 ≈ 15 Hz |

| H2 (=CH-CH₂) | ~6.0 - 6.3 | - | dt, ³JH1H2 ≈ 15 Hz, ³JH2H3 ≈ 7 Hz |

| Phenyl-H | ~7.2 - 7.6 | - | m |

| C1 (Se-C=) | - | ~128 - 132 | - |

| C2 (=C-CH₂) | - | ~130 - 134 | - |

| Phenyl-C | - | ~125 - 135 | - |

| Butyl-C | - | ~14 - 35 | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar vinylic selenides.

⁷⁷Se NMR Spectroscopy for Selenium Environment and Isotopic Labeling Studies

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the selenium atom. rsc.orghuji.ac.il The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) and its chemical shifts are highly sensitive to the nature of the substituents attached to it. For vinylic selenides like this compound, the ⁷⁷Se chemical shift provides valuable information about the electronic interactions between the selenium atom and the double bond. rsc.orghuji.ac.il

The chemical shift of ⁷⁷Se in this compound is influenced by the stereochemistry of the double bond and the nature of the substituents on the phenyl ring. Isotopic labeling studies, such as the use of a pentadeuterophenylselanyl group, can simplify the ⁷⁷Se NMR spectra by eliminating couplings to the aromatic protons, thereby facilitating the analysis of couplings to the vinylic protons. rsc.orghuji.ac.il

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum reveals the connectivity between coupled protons, allowing for the tracing of the entire spin system of the hexenyl chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

Application of NMR for Stereochemical Determination and Dynamic Studies

As previously mentioned, the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons in the ¹H NMR spectrum is a reliable indicator of the double bond stereochemistry. For this compound, a coupling constant of approximately 15 Hz is indicative of an (E)-isomer, while a smaller value (around 9-10 Hz) would suggest the (Z)-isomer.

Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes, such as restricted rotation around the C-Se bond. Changes in the NMR spectra as a function of temperature can provide insights into the energy barriers associated with these conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of selenium isotopes. The most abundant isotope is ⁸⁰Se, which will give the most intense peak in the molecular ion cluster.

The fragmentation of vinylic selenides under mass spectrometric conditions often involves cleavage of the C-Se bond and fragmentation of the alkyl chain. Common fragmentation pathways for this compound would likely include:

Cleavage of the C(vinyl)-Se bond: This would lead to the formation of a phenylselanyl cation ([C₆H₅Se]⁺) or a hexenyl cation ([C₆H₉]⁺).

Cleavage of the Se-C(phenyl) bond: This would result in a hex-1-enylselanyl cation ([C₆H₉Se]⁺).

Fragmentation of the hexenyl chain: Loss of alkyl fragments (e.g., ethyl, propyl, butyl radicals) from the molecular ion or fragment ions can also be observed.

The analysis of these fragment ions provides valuable information for confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound (C₁₂H₁₆Se), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass.

The characteristic isotopic pattern of selenium, with its several naturally occurring isotopes (notably ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), creates a distinctive cluster of peaks in the mass spectrum. This isotopic signature is a powerful tool for confirming the presence of selenium in the molecule. The most abundant isotope, ⁸⁰Se, will typically define the monoisotopic mass of the most intense peak in the molecular ion cluster.

Table 1: Illustrative HRMS Data for this compound (C₁₂H₁₆Se)

| Ion Formula | Calculated m/z (for ¹²C, ¹H, ⁸⁰Se) | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M]+ | 239.0417 | Hypothetical | Hypothetical |

In addition to determining the molecular formula, the fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, cleavage of the C-Se bond is a common fragmentation pathway for organoselenium compounds. In the case of this compound, this could lead to the formation of fragments corresponding to the phenylselanyl cation ([C₆H₅Se]⁺) and the hexenyl radical, or the phenyl radical and the hexenylselanyl cation ([C₆H₁₁Se]⁺). Analysis of these fragments helps to piece together the connectivity of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These vibrations are dependent on the bond strengths and masses of the constituent atoms, making this a powerful tool for identifying functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations, allowing for the identification of functional groups. For this compound, key functional groups include the carbon-carbon double bond (C=C) of the hexenyl group, the aromatic ring, and the carbon-selenium (C-Se) bond.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (sp³) | Stretching | 2960 - 2850 | Strong |

| Vinylic C=C | Stretching | 1680 - 1640 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-H Bend (alkene) | Out-of-plane | 1000 - 650 | Strong |

The IR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching just above 3000 cm⁻¹, while the aliphatic C-H stretches from the hexyl chain would appear just below 3000 cm⁻¹. kcvs.ca A medium intensity peak in the region of 1680-1640 cm⁻¹ would indicate the C=C double bond of the hexenyl group. The presence of the benzene (B151609) ring would be confirmed by aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations. The C-Se stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.

For this compound, the C=C double bond of the hexenyl group and the symmetric breathing mode of the benzene ring are expected to give rise to strong signals in the Raman spectrum. The C-Se bond, being less polar than many other functional groups, may also be more readily observed in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

X-ray Diffraction Analysis

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would reveal the geometry of the double bond (E or Z isomer), the conformation of the hexenyl chain, and the orientation of the phenyl group relative to the selenium atom. While no specific crystal structure for this compound was found in the searched literature, a crystal structure for a more complex molecule containing a phenylselanyl moiety has been reported, demonstrating the utility of this technique for organoselenium compounds. researchgate.net

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

The most reliable structural elucidation comes from the integration of data from multiple spectroscopic techniques. For this compound, the process would typically involve:

HRMS to confirm the elemental composition (C₁₂H₁₆Se).

IR and Raman spectroscopy to identify the key functional groups: the alkene, the aromatic ring, and the C-Se bond.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se NMR) would be crucial for determining the precise connectivity of the atoms, including the stereochemistry of the double bond.

If the compound is crystalline, single-crystal X-ray diffraction would provide the ultimate confirmation of the solid-state structure.

By combining the information from these complementary techniques, researchers can build a complete and accurate picture of the molecular structure of this compound. arcjournals.orgmaricopa.edu

Future Directions and Emerging Research Areas in Hex 1 Enylselanylbenzene Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

A significant trend in modern chemistry is the development of green and sustainable synthetic protocols. For alkenyl selenides like Hex-1-enylselanylbenzene, this involves moving away from hazardous reagents and solvents towards more eco-friendly alternatives.

Recent research has demonstrated the successful use of recyclable solvents such as polyethylene (B3416737) glycol (PEG-400) and glycerin for the synthesis of various alkenyl selenides. researchgate.net These methods often involve the in-situ generation of selenium nucleophiles from diphenyl diselenide and a reducing agent like sodium borohydride (B1222165). researchgate.net The use of PEG-400 is particularly advantageous as it can be reused multiple times without significant loss of efficiency, thereby reducing solvent waste. researchgate.net

Another promising green approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with minimal or no solvent (liquid-assisted grinding, LAG). nih.gov This technique has been successfully applied to the synthesis of a wide range of organoselenium compounds, including diselenides and unsymmetrical monoselenides, directly from elemental selenium and organic halides. nih.gov Mechanochemical methods offer rapid reaction times, high yields, and avoid the need for bulk, often hazardous, organic solvents. nih.gov

These sustainable strategies represent a crucial step forward, aiming to make the synthesis of valuable organoselenium intermediates more economical and environmentally responsible. nih.govgoogle.com

Table 1: Comparison of Sustainable Synthetic Methods for Alkenyl Selenides

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Recyclable Solvents (e.g., PEG-400) | Employs non-toxic, reusable solvents. | Reduced solvent waste; potential for multiple reaction cycles. researchgate.net | Product isolation may require extraction; potential for solvent degradation over many cycles. |

| Mechanochemistry (Ball Milling/LAG) | Solvent-free or minimal solvent conditions. | High efficiency; rapid reaction times; reduced waste; access to novel reactivity. nih.gov | Scalability can be a concern; requires specialized equipment. |

| Aqueous Media | Utilizes water as the reaction solvent. | Environmentally benign; low cost; improved safety. | Limited solubility of many organic substrates; may require phase-transfer catalysts. |

Exploration of Novel Reactivity Modes for Alkenyl Selenides in Complex Molecule Synthesis

Alkenyl selenides, including this compound, are valued as versatile intermediates in organic synthesis. researchgate.net Future research is focused on uncovering new reaction pathways that leverage the unique electronic properties of the carbon-selenium bond. The electrophilic selenium species generated from diselenides can activate olefinic double bonds, forming a three-membered seleniranium ion intermediate. cardiff.ac.uk This intermediate is susceptible to attack by various nucleophiles, leading to a diverse range of functionalized products. cardiff.ac.uk

Emerging areas include the development of novel transition metal-catalyzed cross-coupling reactions and selenoamination processes. mdpi.com For instance, gold-catalyzed reactions of aryl diselenides with alkynes and allenes have been developed to produce vinyl selenides with high regioselectivity. mdpi.com Furthermore, the selenocyclization of unsaturated substrates is a powerful method for constructing complex heterocyclic structures, which are common motifs in natural products and pharmaceuticals. cardiff.ac.ukresearchgate.net Researchers are exploring new cascade reactions initiated by the selenenylation of a double bond, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

Advancement of Asymmetric Catalysis in Alkenyl Selenide (B1212193) Transformations

Achieving stereocontrol is a central goal in modern organic synthesis. The development of chiral selenium catalysts for asymmetric transformations has become a prominent research area. researchgate.netresearchgate.net Chiral bifunctional selenide catalysts, which incorporate a secondary functional group like a hydroxyl or urea (B33335) moiety, have shown significant promise in promoting enantioselective reactions. researchgate.netresearchgate.netsci-hub.se

These catalysts are particularly effective in asymmetric halocyclization reactions, such as bromolactonizations, where they can induce high levels of enantioselectivity. researchgate.netnih.gov The bifunctional design is crucial, as one part of the catalyst activates the substrate while the chiral scaffold dictates the stereochemical outcome. researchgate.net While significant progress has been made, the development of new chiral organoselenium catalysts remains a priority to expand the scope of asymmetric transformations available for alkenyl selenides. researchgate.netsci-hub.se Future work will likely focus on designing more robust and versatile catalysts and applying them to a broader range of reactions involving this compound and related structures.

Sophisticated Computational Modeling for Predictive Organoselenium Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In organoselenium chemistry, molecular modeling techniques like Density Functional Theory (DFT) are used to gain deep insights into reaction mechanisms, catalyst behavior, and the three-dimensional structure of complex molecules. nih.govacs.org

Researchers use computational studies to optimize the geometry of organoselenium compounds, predict their binding affinities to biological targets, and elucidate the transition states of selenium-mediated reactions. nih.govacs.org For example, modeling has been used to understand how benzoylselenourea compounds coordinate with metal centers in enzymes, providing a rationale for their observed inhibitory activity. acs.org This predictive power allows for the rational design of new catalysts and reagents with enhanced reactivity and selectivity, accelerating the discovery process. As computational methods become more powerful and accessible, they will play an increasingly vital role in guiding experimental efforts in the chemistry of this compound.

Innovations in Spectroscopic Techniques for In Situ Monitoring of Reactions Involving Selenium

Understanding the intricate details of a chemical reaction as it occurs is crucial for optimization and mechanistic discovery. Innovations in spectroscopic techniques are now enabling the in situ (in the reaction mixture) and real-time monitoring of reactions involving selenium. spectroscopyonline.comyoutube.com Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to observe the formation of transient intermediates and track the concentration of reactants and products over time. spectroscopyonline.comfrontiersin.org

For example, 77Se NMR is a powerful tool for studying the chemistry of selenium precursors, as it can reveal how the selenium species changes in response to different ligands and solvents in real-time. rsc.orgmdpi.com Furthermore, specialized microfluidic systems coupled with fluorescence microscopy have been developed for the real-time analysis of selenium ions in solution, offering high-speed analysis and kinetic data. acs.org These advanced analytical methods provide unprecedented insight into reaction pathways, helping to identify short-lived but critical intermediates and clarifying complex reaction networks that would be impossible to study using traditional offline analysis. spectroscopyonline.comyoutube.comfrontiersin.org

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.